GSK8573
CAS No.: 1693766-04-9
Cat. No.: VC0529509
Molecular Formula: C20H21NO3
Molecular Weight: 323.392
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1693766-04-9 |
---|---|
Molecular Formula | C20H21NO3 |
Molecular Weight | 323.392 |
IUPAC Name | 1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Standard InChI | InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Standard InChI Key | QQBGNWWJANJWNY-UHFFFAOYSA-N |
SMILES | CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Appearance | Solid powder |
Introduction
Chemical Characteristics and Properties
Chemical Identity and Structure
GSK8573 is chemically identified as 1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone, possessing a distinct molecular structure that contributes to its specific binding properties . The compound has been assigned the CAS number 1693766-04-9, providing a standardized identifier for reference in chemical databases and literature .
The detailed chemical information for GSK8573 is presented in Table 1:
Property | Value |
---|---|
Chemical Name | 1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Synonyms | 1-[1-(3-Methoxyphenyl)-7-propoxy-3-indolizinyl]ethanone, GSK-8573 |
CAS Number | 1693766-04-9 |
Molecular Formula | C20H21NO3 |
Molecular Weight | 323.386 |
SMILES | CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
InChI | InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
InChIKey | QQBGNWWJANJWNY-UHFFFAOYSA-N |
The molecular structure features an indolizine core substituted with a methoxyphenyl group at position 1, a propoxy group at position 7, and an acetyl group at position 3. This specific arrangement of functional groups contributes to its selective binding properties and differentiates it from the active compound GSK2801 .
Physical and Chemical Properties
GSK8573 exhibits several defined physical and chemical properties that characterize its behavior in various experimental conditions. These properties, summarized in Table 2, provide important information for researchers regarding handling, storage, and application of the compound:
Property | Value |
---|---|
Physical State | Not specified in sources |
Density | 1.1±0.1 g/cm³ |
LogP | 4.44 |
Index of Refraction | 1.569 |
Purity | ≥95% |
Storage Condition | -20°C |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
The relatively high LogP value of 4.44 indicates considerable lipophilicity, suggesting good membrane permeability – an important consideration for cellular experiments . The recommended storage temperature of -20°C highlights the need for proper preservation to maintain compound stability and integrity over time .
Biological Activity and Target Interaction
Binding Properties and Selectivity
GSK8573 demonstrates a specific binding profile that defines its utility as a control compound. Unlike GSK2801, which potently binds to BAZ2A and BAZ2B bromodomains with KD values of 257 nM and 136 nM respectively, GSK8573 shows no significant binding activity toward these targets . Instead, GSK8573 exhibits binding activity specifically to BRD9 with a KD value of 1.04 μM, associated with a favorable binding enthalpy change (ΔH) of -8.98 (± 0.152) kcal/mol .
Importantly, while GSK8573 maintains similar affinity for the off-target BRD9 as observed with GSK2801, it loses all activity against the rest of the bromodomain family, including the primary targets BAZ2A and BAZ2B . This selective binding profile makes GSK8573 particularly valuable as a negative control compound in experimental settings designed to investigate BAZ2-specific effects.
Research Applications and Utility
Experimental Design Considerations
When incorporating GSK8573 into experimental designs, researchers should consider several factors that influence its effectiveness as a control:
-
The binding affinity of GSK8573 to BRD9 (KD = 1.04 μM) should be taken into account when designing dose-response experiments
-
GSK8573 shows limited affinity to SMARCA2 and SMARCA4, likely through indirect interactions via the BAF complex, which may be relevant in certain cellular contexts
-
The compound's lipophilicity (LogP = 4.44) suggests good cell permeability, but appropriate controls for cellular uptake may still be necessary
-
Storage conditions (-20°C) should be maintained to ensure compound stability and consistent experimental results
Complementary Use with GSK2801
The development of GSK8573 alongside GSK2801 represents a comprehensive approach to creating a chemical biology toolkit for investigating BAZ2 bromodomain function . Together, these compounds enable researchers to:
-
Conduct target validation studies with appropriate controls
-
Investigate the biological consequences of BAZ2A/B bromodomain inhibition
-
Explore the role of these bromodomains in regulating noncoding RNA expression
-
Examine the function of the nucleolar remodeling complex (NoRC) in various cellular contexts
This complementary approach exemplifies best practices in chemical probe development, where both active compounds and structurally related inactive controls are created simultaneously to facilitate robust experimental design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume